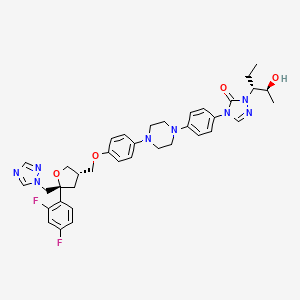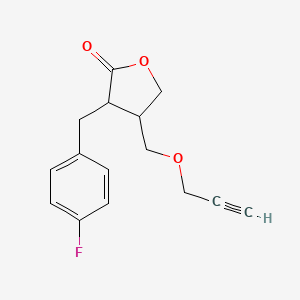
Dihydro-3-(p-fluorobenzyl)-5-(2-propynyloxymethyl)-2(3H)-furanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dihydro-3-(p-fluorobenzyl)-5-(2-propynyloxymethyl)-2(3H)-furanone is a synthetic organic compound characterized by its unique furanone structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of a fluorobenzyl group and a propynyloxymethyl group in its structure contributes to its distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of dihydro-3-(p-fluorobenzyl)-5-(2-propynyloxymethyl)-2(3H)-furanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the furanone core: This can be achieved through the cyclization of a suitable precursor, such as a γ-hydroxy acid or ester, under acidic or basic conditions.
Introduction of the p-fluorobenzyl group: This step involves the alkylation of the furanone core with a p-fluorobenzyl halide (e.g., p-fluorobenzyl bromide) in the presence of a base like potassium carbonate.
Attachment of the propynyloxymethyl group: This can be accomplished through a nucleophilic substitution reaction, where the furanone derivative is reacted with propargyl bromide in the presence of a base such as sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the propynyloxymethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the furanone ring or the propynyloxymethyl group can yield various reduced derivatives.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Strong nucleophiles like sodium methoxide or sodium amide.
Major Products:
Oxidation: Formation of p-fluorobenzyl aldehyde or p-fluorobenzoic acid derivatives.
Reduction: Formation of dihydro derivatives or alcohols.
Substitution: Formation of substituted fluorobenzyl derivatives.
科学研究应用
Dihydro-3-(p-fluorobenzyl)-5-(2-propynyloxymethyl)-2(3H)-furanone has been explored for various scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for designing new pharmaceuticals, particularly due to its unique structural features.
Materials Science: Investigation of its properties for use in advanced materials, such as polymers or coatings.
Biological Studies: Examination of its biological activity and potential as a bioactive compound.
作用机制
The mechanism of action of dihydro-3-(p-fluorobenzyl)-5-(2-propynyloxymethyl)-2(3H)-furanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorobenzyl group can enhance binding affinity and specificity, while the propynyloxymethyl group may influence the compound’s reactivity and stability.
相似化合物的比较
Dihydro-3-(p-chlorobenzyl)-5-(2-propynyloxymethyl)-2(3H)-furanone: Similar structure with a chlorine atom instead of fluorine.
Dihydro-3-(p-methylbenzyl)-5-(2-propynyloxymethyl)-2(3H)-furanone: Similar structure with a methyl group instead of fluorine.
Dihydro-3-(p-bromobenzyl)-5-(2-propynyloxymethyl)-2(3H)-furanone: Similar structure with a bromine atom instead of fluorine.
Uniqueness: The presence of the fluorobenzyl group in dihydro-3-(p-fluorobenzyl)-5-(2-propynyloxymethyl)-2(3H)-furanone imparts unique electronic properties, potentially enhancing its reactivity and binding interactions compared to its analogs with different substituents.
属性
CAS 编号 |
27850-30-2 |
|---|---|
分子式 |
C15H15FO3 |
分子量 |
262.28 g/mol |
IUPAC 名称 |
3-[(4-fluorophenyl)methyl]-4-(prop-2-ynoxymethyl)oxolan-2-one |
InChI |
InChI=1S/C15H15FO3/c1-2-7-18-9-12-10-19-15(17)14(12)8-11-3-5-13(16)6-4-11/h1,3-6,12,14H,7-10H2 |
InChI 键 |
ZDZYVGFZODKQCD-UHFFFAOYSA-N |
规范 SMILES |
C#CCOCC1COC(=O)C1CC2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


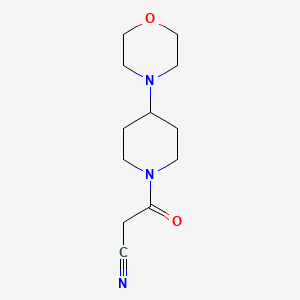
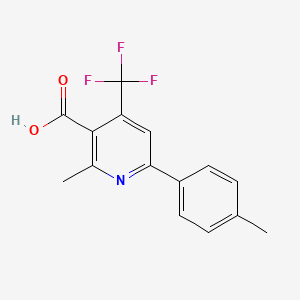
![1-Isobutyldecahydropyrido[4,3-e][1,4]oxazepine](/img/structure/B15291281.png)
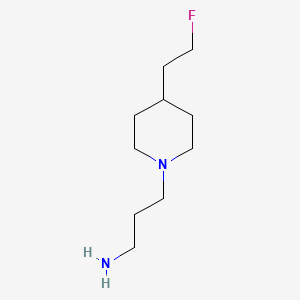


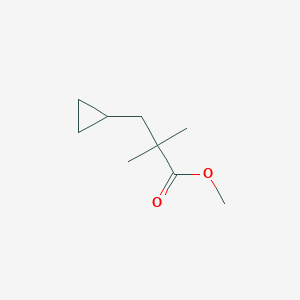
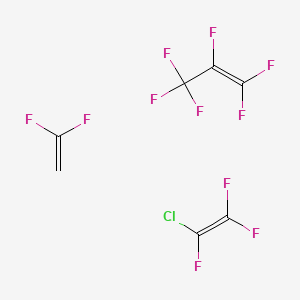
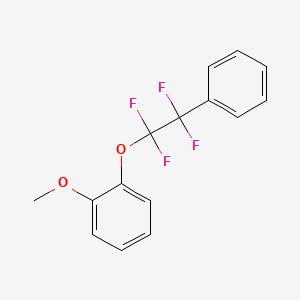
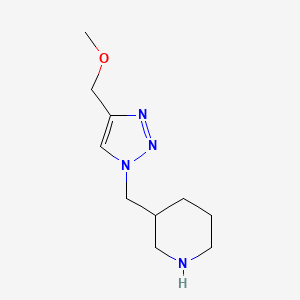
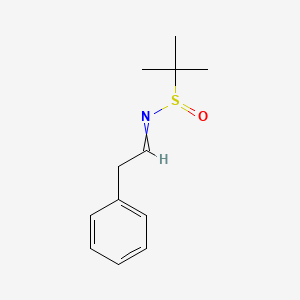

![(Z)-2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-N'-hydroxyacetimidamide](/img/structure/B15291344.png)
